Methyl 2,2-dibromo-1-methylcyclopropane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 2,2-dibromo-1-methylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O2/c1-5(4(9)10-2)3-6(5,7)8/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIWMQAWODLGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenative Cyclopropanation with Bromoform
The most widely documented method involves the cyclopropanation of α,β-unsaturated esters using bromoform under phase-transfer conditions. Baird et al. demonstrated that di-tert-butyl methylenemalonate reacts with bromoform in the presence of sodium hydroxide and tetraethylammonium bromide (TEBA) as a phase-transfer catalyst. This reaction proceeds via tribromomethyl anion addition to the alkene, forming the cyclopropane ring.
Reaction Conditions
- Substrate : Di-tert-butyl methylenemalonate
- Reagents : Bromoform (3 eq), 40% NaOH, TEBA
- Solvent : Dichloromethane
- Temperature : 0–25°C
- Yield : 27%
The product, di-tert-butyl 2,2-dibromo-1-methylcyclopropane-1,1-dicarboxylate, undergoes transesterification with methanol to yield the methyl ester.
Modified Simmons–Smith Reaction
A patent by CN104447293A describes a cyclopropanation approach using methacrylic acid derivatives. Methyl methacrylate reacts with bromoform and sodium hydroxide under phase-transfer catalysis to form the dibromocyclopropane carboxylate.
Key Steps
- Cyclopropanation :
$$
\text{Methyl methacrylate} + \text{CHBr}_3 \xrightarrow{\text{NaOH, TEBA}} \text{Methyl 2,2-dibromo-1-methylcyclopropane-1-carboxylate}
$$ - Work-Up : Acidification with trifluoroacetic acid (TFA) yields the carboxylic acid, which is re-esterified using diazomethane.
Yield : 30–35% (over two steps).
Nucleophilic Substitution and Halogen Exchange
Lithium–Bromine Exchange Reactions
Sydnes and Skare investigated the reactivity of 2,2-dibromocyclopropane carboxylic acids with methyllithium (MeLi). While their work primarily focuses on monobromocyclopropane formation, the intermediate organolithium species can be trapped with methyl chloroformate to synthesize the title compound.
Mechanistic Pathway
- Lithiation :
$$
\text{R-Br}_2 + \text{MeLi} \rightarrow \text{R-Li} + \text{MeBr}
$$ - Quenching :
$$
\text{R-Li} + \text{ClCO}2\text{Me} \rightarrow \text{R-CO}2\text{Me} + \text{LiCl}
$$
Optimized Conditions
Dehalogenation of Polybrominated Precursors
Reductive Dehalogenation
The Chinese patent CN104447293A outlines a method where 1,1,2,2-tetrabromo-1-methylcyclopropane is selectively reduced using tributyltin hydride (Bu$$_3$$SnH) and magnesium.
Reaction Scheme
$$
\text{C}6\text{H}6\text{Br}4\text{O}2 + \text{Bu}3\text{SnH} \xrightarrow{\text{Mg}} \text{C}6\text{H}8\text{Br}2\text{O}2 + \text{Bu}3\text{SnBr}_2
$$
Conditions
Comparative Analysis of Synthetic Routes
Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dibromo-1-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form methyl 1-methylcyclopropane-1-carboxylate by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Major Products
Substitution: Formation of methyl 2-hydroxy-1-methylcyclopropane-1-carboxylate or other substituted derivatives.
Reduction: Formation of methyl 1-methylcyclopropane-1-carboxylate.
Elimination: Formation of alkenes such as 1-methylcyclopropene.
Scientific Research Applications
Synthetic Organic Chemistry
Methyl 2,2-dibromo-1-methylcyclopropane-1-carboxylate serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows for:
- Formation of Functionalized Cyclopropanes : The compound can be utilized to create densely functionalized cyclopropanes through various synthetic strategies, including dual-control methods that allow for specific stereochemical outcomes .
Medicinal Chemistry
The compound's brominated structure provides opportunities for developing new pharmaceuticals:
- Precursor for Bioactive Compounds : this compound has been explored as a precursor in the synthesis of biologically active molecules, including potential anti-cancer agents and other therapeutic compounds .
Case Study 1: Synthesis of Densely Functionalized Cyclopropanes
A study demonstrated the successful use of this compound in synthesizing densely substituted cyclopropanes with high stereocontrol. This method showcased the compound's versatility in creating complex molecular architectures that are relevant in drug development.
Case Study 2: Electrochemical Carbonylation
Research highlighted the electrochemical carbonylation of related dibromocyclopropanes, indicating that this compound could be an intermediate in producing valuable carbonyl compounds through electrochemical methods .
Comparative Analysis of Applications
| Application Area | Description | Examples/Outcomes |
|---|---|---|
| Synthetic Organic Chemistry | Used as a building block for complex organic syntheses | Densely functionalized cyclopropanes |
| Medicinal Chemistry | Serves as a precursor for bioactive compounds | Potential anti-cancer agents |
| Electrochemical Reactions | Involved in carbonylation processes | Production of carbonyl compounds |
Mechanism of Action
The mechanism of action of methyl 2,2-dibromo-1-methylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The bromine atoms and the ester group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-methylcyclopropane-1-carboxylate: Lacks the bromine atoms, making it less reactive in substitution and elimination reactions.
1,2-Dibromocyclopropane: Similar in having bromine atoms on a cyclopropane ring but lacks the ester group.
Methyl 2-bromo-1-methylcyclopropane-1-carboxylate: Contains only one bromine atom, leading to different reactivity patterns.
Uniqueness
Methyl 2,2-dibromo-1-methylcyclopropane-1-carboxylate is unique due to the presence of two bromine atoms and a methyl ester group on the cyclopropane ring
Q & A
Q. What are the recommended synthetic routes and characterization methods for Methyl 2,2-dibromo-1-methylcyclopropane-1-carboxylate?
Methodological Answer: The compound can be synthesized via cyclopropanation reactions, such as the addition of dibromocarbene to a pre-functionalized alkene precursor. For example, analogous brominated cyclopropanes (e.g., 2-bromo-1,1-dimethylcyclopropane) are synthesized using haloform-based carbene precursors under controlled conditions . Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to confirm regiochemistry and stereochemistry. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups. X-ray crystallography, using software like SHELXL for refinement, may resolve structural ambiguities .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer: Safety data sheets (SDS) for structurally similar cyclopropane derivatives (e.g., methyl 2,2-dichloro analogs) emphasize stringent precautions:
- Use personal protective equipment (PPE), including nitrile gloves and vapor-resistant goggles.
- Work under inert atmospheres (argon/nitrogen) to prevent decomposition.
- Store in dry, airtight containers at 2–8°C to avoid moisture-induced degradation .
- Dispose of waste via certified hazardous waste handlers to mitigate environmental risks .
Q. Which analytical techniques are most effective for purity assessment and functional group analysis?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is preferred for purity assessment. Gas chromatography-mass spectrometry (GC-MS) can detect volatile byproducts. Functional groups are analyzed via IR spectroscopy (e.g., ester C=O stretches near 1740 cm⁻¹) and ¹³C NMR (e.g., cyclopropane ring carbons at 20–30 ppm). For bromine content, elemental analysis or X-ray fluorescence (XRF) provides quantitative data .
Advanced Research Questions
Q. How can mechanistic studies elucidate the cyclopropanation reaction pathway for this compound?
Methodological Answer: Isotopic labeling (e.g., deuterated alkenes) combined with kinetic studies can track carbene insertion steps. Computational methods like density functional theory (DFT) model transition states and regioselectivity. For experimental validation, in situ monitoring via Fourier-transform infrared (FTIR) spectroscopy captures intermediate species . Contrasting results from analogous dichloro or monobromo derivatives may highlight steric/electronic effects of bromine substitution .
Q. How should researchers address contradictions in thermal stability data across studies?
Methodological Answer: Discrepancies may arise from differing experimental conditions (e.g., heating rates, atmospheric composition). Standardized thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres can clarify decomposition pathways. Cross-referencing with safety data from structurally related compounds (e.g., dichloro analogs) provides context for stability thresholds .
Q. What computational approaches are suitable for predicting reactivity and spectroscopic properties?
Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model electronic structures and predict NMR chemical shifts. Molecular dynamics simulations assess conformational stability. Software like Gaussian or ORCA paired with crystallographic data from SHELXL-refined structures enhances accuracy .
Q. How can researchers resolve discrepancies in spectroscopic data interpretation?
Methodological Answer: Advanced NMR techniques (e.g., NOESY for spatial proximity) and heteronuclear correlation (HETCOR) experiments clarify ambiguous assignments. Comparing experimental data with computational predictions (e.g., DFT-calculated shifts) identifies misassignments. Collaborative validation via inter-laboratory studies reduces instrument-specific biases .
Q. What data gaps exist in the current literature, and how can they guide future research?
Methodological Answer: Limited data on environmental fate, biodegradation, and long-term stability are critical gaps. The International Fragrance Association (IFRA) flagged insufficient safety data for a dichloro analog, suggesting similar needs for the dibromo derivative . Future studies should prioritize ecotoxicological assays (e.g., Daphnia magna toxicity tests) and advanced degradation studies (e.g., photolysis under UV-vis light) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
